molecular formula C13H14O3 B1281332 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone CAS No. 65998-49-4

1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone

Cat. No.: B1281332
CAS No.: 65998-49-4
M. Wt: 218.25 g/mol
InChI Key: AVNAIATYSJVUOB-UHFFFAOYSA-N
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Description

1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by a benzopyran ring system with a hydroxy group at the 7th position and a ketone group at the ethanone side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of phenol derivatives with ethyl acetoacetate in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by cyclization to form the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 7-keto-2,2-dimethyl-2H-1-benzopyran-8-yl)ethan-1-one.

    Reduction: Formation of 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethanol.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-cancer and anti-viral activities.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzopyran ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethanone: Similar structure but with a methoxy group at the 5th position.

    Coumarin: A simpler benzopyran derivative without the ethanone side chain.

Uniqueness

1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and ketone groups allows for diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(14)11-10(15)5-4-9-6-7-13(2,3)16-12(9)11/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNAIATYSJVUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=C1OC(C=C2)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496738
Record name 1-(7-Hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65998-49-4
Record name 1-(7-Hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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